molecular formula C11H10N2O5 B3121885 4-[2-(4-Hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid CAS No. 296265-27-5

4-[2-(4-Hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid

Cat. No.: B3121885
CAS No.: 296265-27-5
M. Wt: 250.21 g/mol
InChI Key: JUJOILVOYUHPOL-UHFFFAOYSA-N
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Description

4-[2-(4-Hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzoic acid with hydrazine to form 4-hydroxybenzohydrazide. This intermediate is then reacted with an appropriate acylating agent to introduce the oxobutenoic acid moiety. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-[2-(4-Hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-Hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxybenzoyl group may also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both hydrazinyl and oxobutenoic acid moieties allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research .

Properties

IUPAC Name

4-[2-(4-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c14-8-3-1-7(2-4-8)11(18)13-12-9(15)5-6-10(16)17/h1-6,14H,(H,12,15)(H,13,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJOILVOYUHPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C=CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(4-Hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
Reactant of Route 2
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4-[2-(4-Hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
Reactant of Route 3
4-[2-(4-Hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
Reactant of Route 4
4-[2-(4-Hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
Reactant of Route 5
4-[2-(4-Hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
Reactant of Route 6
4-[2-(4-Hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid

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